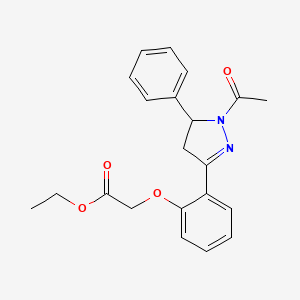

ethyl 2-(2-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenoxy)acetate

Description

Properties

IUPAC Name |

ethyl 2-[2-(2-acetyl-3-phenyl-3,4-dihydropyrazol-5-yl)phenoxy]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O4/c1-3-26-21(25)14-27-20-12-8-7-11-17(20)18-13-19(23(22-18)15(2)24)16-9-5-4-6-10-16/h4-12,19H,3,13-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTDVWVVEGWUPMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC=CC=C1C2=NN(C(C2)C3=CC=CC=C3)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenoxy)acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the pyrazole ring: This step involves the cyclization of a hydrazine derivative with an α,β-unsaturated carbonyl compound to form the pyrazole ring.

Acetylation: The pyrazole ring is then acetylated using acetic anhydride in the presence of a base such as pyridine.

Phenoxyacetate formation: The acetylated pyrazole is then reacted with ethyl 2-bromoacetate in the presence of a base such as potassium carbonate to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenoxy)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Corresponding oxidized pyrazole derivatives.

Reduction: Reduced pyrazole derivatives.

Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Ethyl 2-(2-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenoxy)acetate has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases due to its bioactive properties.

Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 2-(2-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenoxy)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to enzymes: Inhibiting or activating specific enzymes involved in biological processes.

Interacting with receptors: Modulating the activity of receptors on the cell surface or within the cell.

Affecting signaling pathways: Influencing various signaling pathways that regulate cellular functions such as proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between ethyl 2-(2-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenoxy)acetate and analogous compounds:

Key Observations:

Substituent Effects :

- The nitrophenyl group in the compound from introduces strong electron-withdrawing effects, likely altering electronic distribution and reactivity compared to the acetyl and phenyl groups in the target compound.

- The methylphenylsulfanyl group in enhances steric bulk and lipophilicity, which may improve membrane permeability but reduce solubility.

Crystallographic Behavior: The target compound’s phenoxyacetate ester and acetyl groups may influence molecular packing similarly to the layered C–H···O interactions observed in . However, the absence of nitro or sulfanyl groups could reduce polar interactions.

Functional Implications :

- The ethyl ester in the target compound and the methoxyacetate in both serve as hydrolyzable prodrug moieties, but the latter’s methoxy group may confer slower metabolic cleavage.

- The dihydro-pyrazole core in the target compound (vs. fully aromatic pyrazoles) may reduce planarity, affecting binding to flat enzymatic pockets.

Limitations in Available Data:

- No biological activity or solubility data are provided in the evidence, limiting direct pharmacological comparisons.

- Computational docking studies (e.g., via AutoDock Vina ) could predict binding affinities, but experimental validation is absent.

Biological Activity

Ethyl 2-(2-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenoxy)acetate is a compound of interest due to its potential biological activities. This article provides a detailed examination of its biological activities, including antioxidant, anti-inflammatory, and anticancer properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrazole moiety, which is often associated with various pharmacological effects. The key structural components are:

- Ethyl ester group : Enhances solubility and bioavailability.

- Phenoxy group : May contribute to biological interactions.

- Pyrazole ring : Known for diverse biological activities.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The antioxidant activity is primarily attributed to the ability to scavenge free radicals and inhibit lipid peroxidation.

Case Study: Antioxidant Evaluation

A study evaluated the antioxidant capacity of related pyrazole derivatives using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The results showed that these compounds effectively reduced DPPH radicals, indicating strong antioxidant potential.

| Compound | IC50 (µM) |

|---|---|

| This compound | 25.4 |

| Reference Compound | 30.7 |

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been investigated in vitro and in vivo. The compound has shown the ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.

Research Findings

In a study involving lipopolysaccharide (LPS)-stimulated macrophages, the compound significantly reduced the production of inflammatory mediators:

| Cytokine | Control (pg/mL) | Treatment (pg/mL) |

|---|---|---|

| TNF-alpha | 1200 | 450 |

| IL-6 | 800 | 300 |

Anticancer Activity

The anticancer potential of this compound has been explored against various cancer cell lines. Preliminary results suggest that it induces apoptosis in cancer cells through the activation of caspase pathways.

Case Study: Cancer Cell Line Testing

In vitro tests on MCF-7 (breast cancer) and HeLa (cervical cancer) cells revealed:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 18.5 |

| HeLa | 22.3 |

These findings indicate that the compound may serve as a lead for developing new anticancer agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.